Conicasterol Cytotoxicity Against MCF-7 Breast Adenocarcinoma: IC50 Comparison with Doxorubicin and Marine Analogs
Conicasterol exhibits moderate cytotoxic activity against the human breast adenocarcinoma MCF-7 cell line, with an IC50 of 6.23 μg/mL, placing it within a comparable range to the reference chemotherapeutic doxorubicin (IC50 = 5.4 μg/mL) [1]. Within a panel of four structurally related marine glycerides (compounds 1–4) from Theonella mirabilis, conicasterol (compound 3) demonstrates intermediate potency, with a 2.6-fold lower IC50 than the least potent analog (16.4 μg/mL) and a 2.1-fold higher IC50 than the most potent analog (3.0 μg/mL) [2].
| Evidence Dimension | Cytotoxicity (half-maximal inhibitory concentration) |
|---|---|
| Target Compound Data | 6.23 μg/mL |
| Comparator Or Baseline | Doxorubicin: 5.4 μg/mL; Analog 1: 16.4 μg/mL; Analog 2: 5.18 μg/mL; Analog 4: 3.0 μg/mL |
| Quantified Difference | 1.15-fold less potent than doxorubicin; 2.6-fold more potent than Analog 1; 2.1-fold less potent than Analog 4 |
| Conditions | MCF-7 human breast adenocarcinoma cell line, in vitro cytotoxicity assay |
Why This Matters
Conicasterol provides a natural product scaffold with cytotoxicity comparable to a clinically used chemotherapeutic agent, offering a distinct chemical template for anticancer lead optimization without reliance on synthetic analogs.
- [1] PeptideDB. Conicasterol product database entry. Bioactivity: IC50 6.23 μg/mL against MCF-7 human breast adenocarcinoma cell line. View Source
- [2] Aboutabl, E. A., Selim, N. M., Azzam, S. M., Michel, C. G., Hegazy, M. F., Ali, A. M., & Hussein, A. A. (2013). Mirabolides A and B; new cytotoxic glycerides from the Red Sea sponge Theonella mirabilis. Marine Drugs, 11(4), 1072–1084. View Source
